N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features an anthracene moiety, which is known for its photophysical properties, making it significant in various scientific applications.
Preparation Methods
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and a hydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction conditions must be carefully controlled to ensure the formation of the desired Schiff base without side reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The dichloroethenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from anthracene-9-carbaldehyde and various hydrazides. These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. For example:
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Features methoxy groups that enhance its solubility in organic solvents.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a fluorine atom that can influence its reactivity and biological activity.
These comparisons highlight the uniqueness of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE, particularly its dichloroethenyl and dimethylcyclopropane groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C23H20Cl2N2O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H20Cl2N2O/c1-23(2)19(12-20(24)25)21(23)22(28)27-26-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-13,19,21H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
NVAQMBCHVWXZDG-LGJNPRDNSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C |
Origin of Product |
United States |
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